Pentachlorodisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3-Pentachlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon-oxygen bonds and multiple chlorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3-Pentachlorodisiloxane typically involves the reaction of silicon tetrachloride with disiloxane derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired pentachlorodisiloxane compound. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,1,1,3,3-Pentachlorodisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: Reduction reactions can convert it into lower oxidation state silicon compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3-Pentachlorodisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which 1,1,1,3,3-Pentachlorodisiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3-Pentachlorodisiloxane can be compared with other similar compounds such as:
1,1,1,3,3-Pentamethyldisiloxane: This compound has methyl groups instead of chlorine atoms, resulting in different chemical properties and applications.
1,1,3,3-Tetramethyldisiloxane:
Eigenschaften
Molekularformel |
Cl5OSi2 |
---|---|
Molekulargewicht |
249.4 g/mol |
InChI |
InChI=1S/Cl5OSi2/c1-7(2)6-8(3,4)5 |
InChI-Schlüssel |
SCYIMQHQTBRKJC-UHFFFAOYSA-N |
Kanonische SMILES |
O([Si](Cl)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.